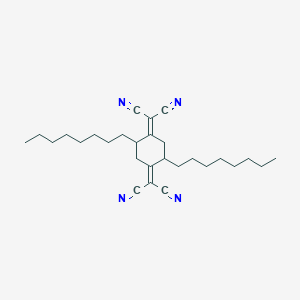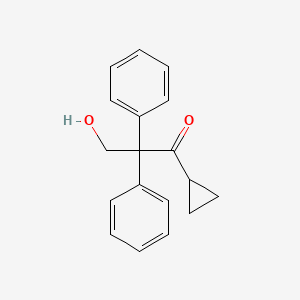
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, with each amino acid being added sequentially. SPPS is advantageous due to its scalability and ability to produce high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced peptides with altered functional groups.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and potential therapeutic applications.
Medicine: Explored for its potential as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanyl-L-alanyl-N-(1-oxohexyl)-L-glutamyl-L-alaninamide
- L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-glutaminamide
Uniqueness
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is unique due to its specific amino acid sequence and structural properties. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
Propriétés
Numéro CAS |
90067-91-7 |
|---|---|
Formule moléculaire |
C15H28N4O3 |
Poids moléculaire |
312.41 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H28N4O3/c1-9(2)8-17-14(21)12-6-5-7-19(12)15(22)11(4)18-13(20)10(3)16/h9-12H,5-8,16H2,1-4H3,(H,17,21)(H,18,20)/t10-,11-,12-/m0/s1 |
Clé InChI |
UTYIYDHCGAIGSN-SRVKXCTJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(C)C)N |
SMILES canonique |
CC(C)CNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

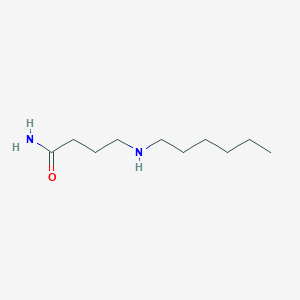
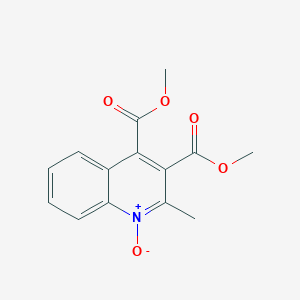
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
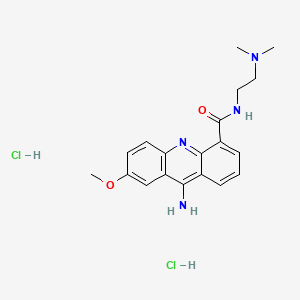
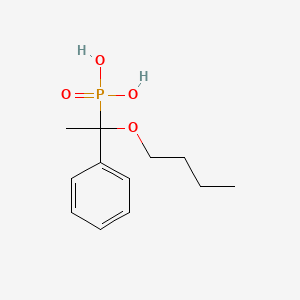
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
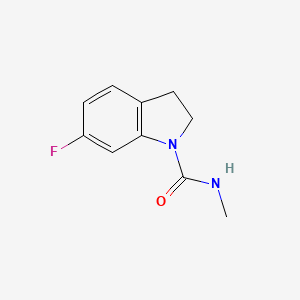
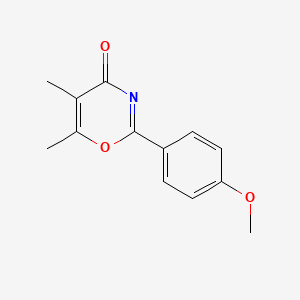
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
